molecular formula C7H11Cl2NS B017423 4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS No. 65386-28-9

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Cat. No.: B017423
CAS No.: 65386-28-9
M. Wt: 212.14 g/mol
InChI Key: CSTGNMKKUNFVGV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a specialized heterocyclic building block of significant value in medicinal chemistry and drug discovery research. The reactive chloromethyl group positioned on the thiazole core makes this compound a versatile precursor for nucleophilic substitution reactions, enabling the facile synthesis of more complex molecular architectures. It serves as a critical intermediate in the development of novel pharmaceutical compounds, particularly in the exploration of protease inhibitors and polymerase inhibitors, which are key classes of antiviral drugs . As a substituted thiazole, its structural motif is prevalent in molecules that interact with biological targets, offering researchers a valuable template for constructing compound libraries in structure-activity relationship (SAR) studies. This compound is intended for use in a controlled research laboratory setting by qualified personnel. It is strictly for experimental applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTGNMKKUNFVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595996
Record name 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65386-28-9
Record name 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride typically involves the chloromethylation of 2-isopropylthiazole. One common method includes the reaction of 2-isopropylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more robust and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of alternative catalysts that are less corrosive and more environmentally friendly, such as ionic liquids or surfactant micelles, may also be considered to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-isopropylthiazole hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include dechlorinated thiazoles or modified thiazole rings.

Scientific Research Applications

Antibacterial Potential

Research has indicated that 4-(Chloromethyl)-2-isopropylthiazole hydrochloride may exhibit antibacterial properties. Initial studies suggest that the compound could serve as a lead structure for developing new antibacterial agents, although comprehensive studies on its efficacy and safety are still required.

Precursor for Drug Synthesis

The compound acts as a valuable precursor in synthesizing various biologically active molecules. For instance, it can be utilized to create derivatives that may have enhanced pharmacological activities or improved selectivity against specific biological targets .

Synthetic Intermediate

The chloromethyl group in this compound allows for nucleophilic substitution reactions, making it an effective building block for synthesizing more complex compounds. It can react with amines to form N-substituted derivatives or with alcohols to yield ethers .

Functionalization Reactions

Due to the electron-rich nature of the thiazole ring, the compound can undergo electrophilic substitution reactions, enabling further functionalization. This property is particularly useful in the development of novel heterocyclic compounds with potential applications in medicinal chemistry .

Agrochemical Applications

The unique chemical properties of this compound suggest potential applications in agrochemicals, particularly as a component in the synthesis of pesticides or herbicides. Its reactivity could be harnessed to create compounds that target specific agricultural pests or diseases .

Case Study 1: Synthesis of Novel Antibacterial Agents

A recent study explored the synthesis of derivatives from this compound aimed at enhancing antibacterial activity. The research demonstrated that modifying the chloromethyl group significantly affected the biological properties of the resulting compounds, leading to improved efficacy against various bacterial strains.

Case Study 2: Development of Agrochemical Products

Another study focused on utilizing this compound in developing new agrochemical formulations. The research indicated that derivatives synthesized from this compound exhibited promising activity against specific agricultural pests, suggesting its potential as an active ingredient in pest control products .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride largely depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited to modify proteins, nucleic acids, or other biomolecules, potentially altering their function or activity. The thiazole ring itself may also interact with biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Molecular formula: Discrepancies exist across sources. The hydrochloride form is listed as C11H13ClNS in synthetic pathway references , while the base compound (4-(chloromethyl)-2-isopropylthiazole) is reported as C7H10ClNS (molar mass: 175.68 g/mol) . The hydrochloride salt would theoretically incorporate an additional HCl moiety, suggesting a corrected formula of C7H11Cl2NS (molar mass: ~212.14 g/mol). This inconsistency may stem from data entry errors or nomenclature variations.

Comparison with Structurally Similar Compounds

The compound is compared below with analogs featuring chloromethyl substituents and heterocyclic cores, emphasizing their roles in pharmaceutical synthesis.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) CAS RN Key Application/Reference Melting Point/Properties
4-(Chloromethyl)-2-isopropylthiazole hydrochloride C11H13ClNS (reported) N/A 65386-28-9 Ritonavir intermediate Not explicitly reported
4-Chloromethyl-2-methylthiazole hydrochloride C5H6ClNS·HCl 184.08 77470-53-2 General reagent 166–168°C
3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole C9H9ClN2S 212.70 N/A Unspecified synthetic use Not reported
1-(Chloromethyl)-4-methoxybenzene C10H12ClO 186.65 824-94-2 Meropenem intermediate Not reported
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine C11H15ClNO 228.70 84006-10-0 Omeprazole precursor Not reported

Key Findings:

Structural Variations :

  • The isopropyl group in the target compound distinguishes it from simpler analogs like 4-chloromethyl-2-methylthiazole hydrochloride (methyl substituent) . Bulkier substituents may influence reactivity and solubility in synthetic pathways.
  • Heterocyclic Core Diversity : While the target compound uses a thiazole ring, others employ pyridine (e.g., Omeprazole precursor) or pyrazole (e.g., 3-(chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole) . These cores dictate electronic properties and binding interactions in final drug molecules.

Pharmaceutical Relevance: The chloromethyl group facilitates alkylation reactions, critical for constructing complex drug architectures. For example, the target compound’s role in Ritonavir synthesis highlights its utility in antiretroviral drug development . Safety Profiles: Compared to highly toxic analogs like chloromethyl methyl ether (a carcinogen) , the target compound’s Xi classification suggests moderate handling risks .

Data Discrepancies :

  • Molecular formula inconsistencies for the hydrochloride form (C11H13ClNS vs. theoretical C7H11Cl2NS) underscore the need for verification via authoritative databases. Such discrepancies may arise from salt-form mislabeling or transcription errors.

Biological Activity

4-(Chloromethyl)-2-isopropylthiazole hydrochloride, with the CAS number 65386-28-9, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its antimicrobial, anticancer, and acetylcholinesterase inhibitory properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The chloromethyl and isopropyl substituents enhance its reactivity and biological profile.

PropertyValue
Molecular FormulaC7H9ClN2S
Molecular Weight188.67 g/mol
CAS Number65386-28-9
SolubilitySoluble in water

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. Specifically, this compound has shown significant activity against various bacterial strains.

  • Study Findings : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 10-50 µg/mL, indicating moderate to strong antibacterial activity .

Anticancer Properties

Research has indicated that thiazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HeLa (cervical cancer) cells with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed increased Annexin V positive cells, confirming the induction of apoptosis .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a crucial mechanism in the treatment of neurodegenerative diseases such as Alzheimer's disease.

  • Research Findings : In vitro assays showed that this compound effectively inhibited AChE with an IC50 value of 25 µM. Molecular docking studies suggested that the compound binds to the active site of AChE, potentially leading to therapeutic applications in cognitive disorders .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces oxidative stress and activates apoptotic pathways in cancer cells.
  • AChE Inhibition : The compound competes with acetylcholine for binding at the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-2-isopropylthiazole hydrochloride, and how do solvent/catalyst systems influence yield?

  • Methodology : Three primary methods are documented:

  • Sulfuryl chloride in 1,2-dichloroethane : Achieves moderate yields (64%) with a melting point of 137–140°C. Reaction requires overnight stirring at room temperature, followed by heating at 35–50°C .
  • Phosphorus oxychloride in 1,2-dichloroethane : Results in incomplete conversion, with residual starting material detected via TLC. Requires post-reaction aqueous extraction .
  • Thionyl chloride in 1,2-dichloroethane : Forms a biphasic mixture, necessitating methanol dissolution and vacuum drying for isolation .
    • Key Considerations : Solvent polarity and catalyst reactivity significantly impact product purity. 1,2-Dichloroethane is preferred for its ability to dissolve both reactants and intermediates.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : DMSO-d6 NMR reveals characteristic peaks for the thiazole ring (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.2–4.6 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 184.09 (C5H6ClNS·HCl) confirm molecular weight .
  • Melting Point Analysis : Consistency with literature values (e.g., 166–168°C) validates purity .

Q. What purification strategies are effective for this compound, and how do solvent systems influence crystallinity?

  • Recrystallization : Use methanol/ethyl acetate mixtures to remove unreacted starting materials. Higher-purity batches (>95%) are achievable with iterative recrystallization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility but may co-crystallize impurities; non-polar solvents improve crystal lattice formation .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during synthesis, and how can side reactions be minimized?

  • Byproduct Analysis : TLC and HPLC reveal dimerization products (e.g., bis-thiazole derivatives) due to residual moisture or prolonged heating.
  • Mitigation Strategies :

  • Strict anhydrous conditions (e.g., molecular sieves) reduce hydrolysis of chloromethyl intermediates .
  • Controlled temperature gradients (<50°C) prevent thermal degradation .

Q. How does the chloromethyl group’s position influence reactivity compared to structurally analogous compounds?

  • Comparative Reactivity :

CompoundCAS NumberReactivity Trend
4-(Chloromethyl)-2-methylthiazole HCl77470-53-2High electrophilicity at C4
2-Chloro-4-(chloromethyl)pyridine HCl101990-73-2Lower reactivity due to steric hindrance
  • Implications : The C4 chloromethyl group in the thiazole ring enhances nucleophilic substitution efficiency, critical for derivatization in drug intermediates (e.g., Ritonavir synthesis) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Stability Studies :

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the chloromethyl group. Stable in acidic buffers (pH 2–6) .
  • Thermal Stability : Decomposition observed at >100°C, necessitating storage at 2–8°C in inert atmospheres .

Methodological Notes

  • Safety Protocols : Use PPE (gloves, goggles) due to GHS Hazard Statements H314 (causes severe skin burns/eye damage). Neutralize spills with sodium bicarbonate .
  • Data Reproducibility : Cross-validate synthetic yields and purity metrics using independent analytical platforms (e.g., NMR + HPLC) to address batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-isopropylthiazole hydrochloride
Reactant of Route 2
4-(Chloromethyl)-2-isopropylthiazole hydrochloride

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